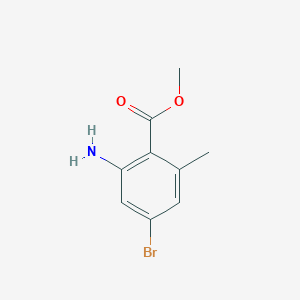
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphoric anhydride moiety, making it a versatile molecule in biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt typically involves the phosphorylation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. This reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like potassium hydroxide. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process involves the careful control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study phosphorylation processes and enzyme kinetics. It serves as a substrate for various kinases and phosphatases, helping to elucidate their mechanisms of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetics. Its biocompatibility and non-toxic nature make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In phosphorylation reactions, it acts as a donor of phosphate groups, facilitating the transfer of phosphate to other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxyhexanoic acid
- (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl
Uniqueness
What sets (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt apart from similar compounds is its phosphoric anhydride moiety, which imparts unique reactivity and functionality. This feature allows it to participate in phosphorylation reactions, making it a valuable tool in biochemical research and industrial applications.
Propriétés
Formule moléculaire |
C6H11K2O10P |
|---|---|
Poids moléculaire |
352.32 g/mol |
Nom IUPAC |
dipotassium;[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl] phosphate |
InChI |
InChI=1S/C6H13O10P.2K/c7-1-2(8)3(9)4(10)5(11)6(12)16-17(13,14)15;;/h2-5,7-11H,1H2,(H2,13,14,15);;/q;2*+1/p-2/t2-,3-,4+,5-;;/m1../s1 |
Clé InChI |
DSIVDHDJHGHGCV-ZBHRUSISSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
SMILES canonique |
C(C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)
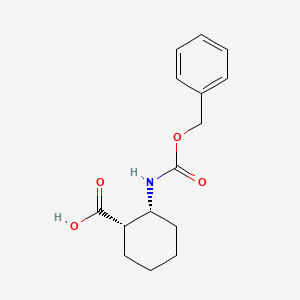

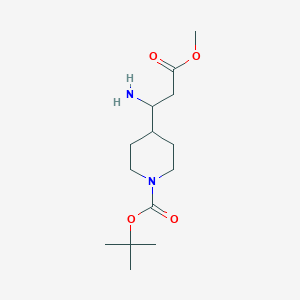
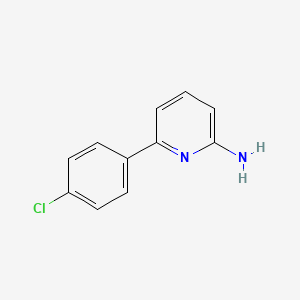
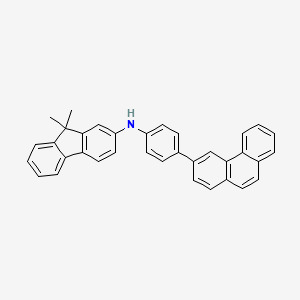
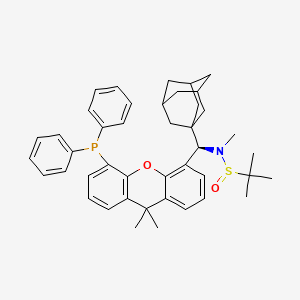
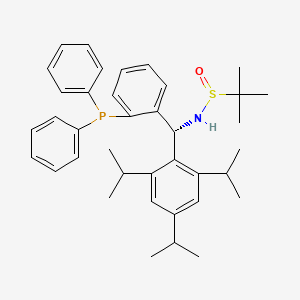



![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)
![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
